molecular formula C17H22N4O2 B11027144 2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one

2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B11027144
M. Wt: 314.4 g/mol
InChI Key: ZSZLEAOHYPVCLK-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a pyrimidine ring substituted with an ethylpiperazine group and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-(4-methoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C17H22N4O2/c1-3-20-8-10-21(11-9-20)17-18-15(12-16(22)19-17)13-4-6-14(23-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H,18,19,22)

InChI Key

ZSZLEAOHYPVCLK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The ethylpiperazine and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperazine group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Catalysts like palladium on carbon (Pd/C) or bases such as sodium hydride (NaH) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while reduction of the pyrimidine ring could produce dihydropyrimidine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.

    Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one
  • 2-(4-ethylpiperazin-1-yl)-6-(4-hydroxyphenyl)pyrimidin-4(3H)-one
  • 2-(4-ethylpiperazin-1-yl)-6-(4-chlorophenyl)pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group, in particular, may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development.

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